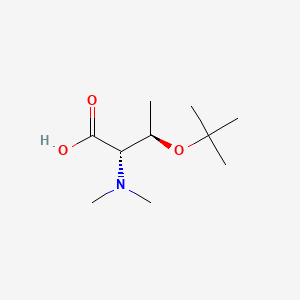
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the dimethylamino group: This step involves the reaction of a suitable precursor with dimethylamine, often under basic conditions to facilitate nucleophilic substitution.
Formation of the butanoic acid backbone: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butyl esters.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and dimethylamino groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-(tert-butoxy)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(ethylamino)butanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is unique due to the presence of both tert-butoxy and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H21NO3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(2S,3R)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-7(14-10(2,3)4)8(9(12)13)11(5)6/h7-8H,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
Clave InChI |
DGXPEQAYAJNYSK-SFYZADRCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N(C)C)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)O)N(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13503478.png)
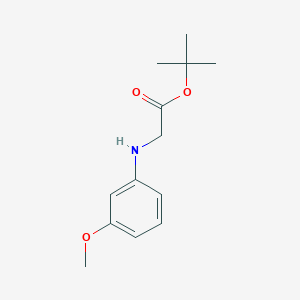
![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
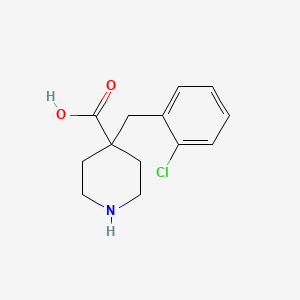
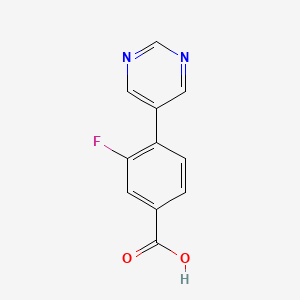
![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)
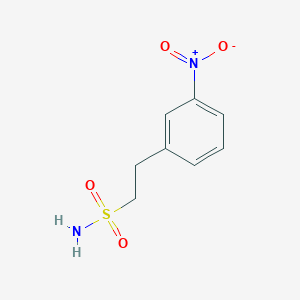
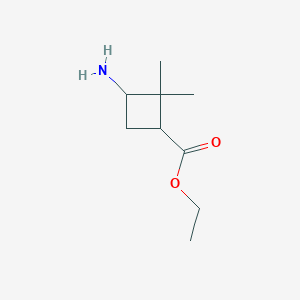

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
